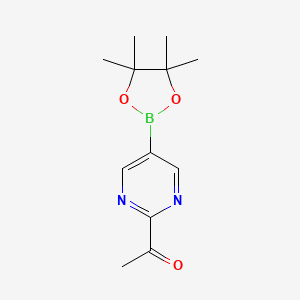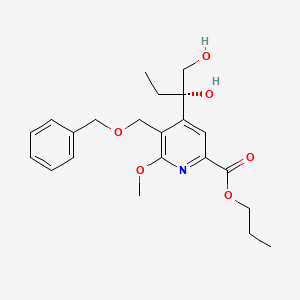
3-Amino-5-(hydroxymethyl)dihydrofuran-2(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Amino-5-(hydroxymethyl)dihydrofuran-2(3H)-one is an organic compound characterized by its unique furan ring structure. This compound is of significant interest due to its potential applications in various fields, including chemistry, biology, and medicine. Its molecular formula is C5H9NO3, and it features both amino and hydroxymethyl functional groups, which contribute to its reactivity and versatility.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-5-(hydroxymethyl)dihydrofuran-2(3H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of amino alcohols with dihydrofuran derivatives in the presence of catalysts. The reaction conditions often require moderate temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve more scalable processes, such as continuous flow synthesis. This method allows for the efficient production of large quantities while maintaining high purity. The use of automated systems and advanced catalysts can further enhance the yield and reduce production costs.
Analyse Chemischer Reaktionen
Types of Reactions: 3-Amino-5-(hydroxymethyl)dihydrofuran-2(3H)-one undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The amino group can be reduced to form primary amines.
Substitution: Both the amino and hydroxymethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products:
Oxidation: Formation of 3-Amino-5-formylfuran-2(3H)-one or 3-Amino-5-carboxyfuran-2(3H)-one.
Reduction: Formation of 3-Amino-5-(hydroxymethyl)tetrahydrofuran.
Substitution: Formation of various substituted furan derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
3-Amino-5-(hydroxymethyl)dihydrofuran-2(3H)-one has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new materials.
Biology: The compound’s reactivity makes it useful in studying enzyme mechanisms and protein interactions.
Industry: It can be used in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 3-Amino-5-(hydroxymethyl)dihydrofuran-2(3H)-one involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the hydroxymethyl group can participate in redox reactions. These interactions can modulate enzyme activity, receptor binding, and other biochemical pathways, making the compound valuable in drug design and biochemical research.
Vergleich Mit ähnlichen Verbindungen
3-Amino-2(3H)-furanone: Lacks the hydroxymethyl group, resulting in different reactivity and applications.
5-Hydroxymethyl-2-furanone: Lacks the amino group, affecting its ability to form hydrogen bonds and participate in certain reactions.
3-Amino-5-methylfuran-2(3H)-one:
Uniqueness: 3-Amino-5-(hydroxymethyl)dihydrofuran-2(3H)-one is unique due to the presence of both amino and hydroxymethyl groups, which confer a combination of reactivity and versatility not found in the similar compounds listed above. This dual functionality allows for a broader range of chemical reactions and applications, making it a valuable compound in various fields of research and industry.
Eigenschaften
Molekularformel |
C5H9NO3 |
|---|---|
Molekulargewicht |
131.13 g/mol |
IUPAC-Name |
3-amino-5-(hydroxymethyl)oxolan-2-one |
InChI |
InChI=1S/C5H9NO3/c6-4-1-3(2-7)9-5(4)8/h3-4,7H,1-2,6H2 |
InChI-Schlüssel |
FOICHKLRYYWTFG-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(OC(=O)C1N)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


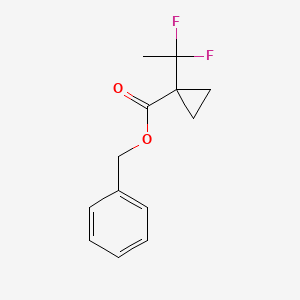
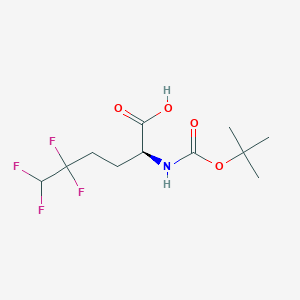
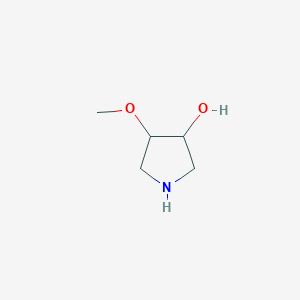

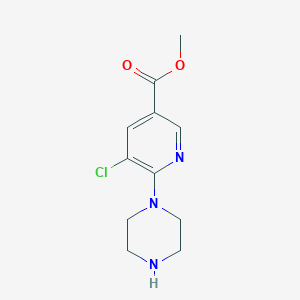
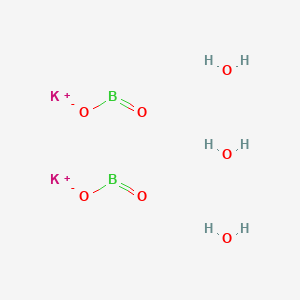
![4-(4-Oxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-2-yl)benzonitrile](/img/structure/B12972939.png)
![(6-Chloroimidazo[1,2-b]pyridazin-2-yl)methanamine](/img/structure/B12972945.png)
![N-(6-aminohexyl)-2-[4-[(E)-2-(2,2-difluoro-12-thiophen-2-yl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl)ethenyl]phenoxy]acetamide](/img/structure/B12972956.png)


